![molecular formula C6H14Cl2N2O B2425614 (4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride CAS No. 1881275-73-5](/img/structure/B2425614.png)
(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride
Overview
Description
Synthesis Analysis
A novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . This process involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7 (6H)-dione 3, enabling the desired chirality in the nonane 1 .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate of formula (II) to give, following isolation, the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate of formula (III) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Related Compounds : The compound has been used in the synthesis of structurally related compounds exhibiting calcium channel-blocking activity, as demonstrated in the research by Nitta, Takimoto, and Ueda (1992) (H. Nitta et al., 1992).
Molecular Structure Analysis : Studies by Sokolenko et al. (2019) focused on synthesizing advanced analogues of morpholine and piperazine, providing insights into the molecular structure and spatial position of heteroatoms in these compounds (Yevhenii M. Sokolenko et al., 2019).
Role in Organometallic Chemistry : Research by Knüppel et al. (2000) involved using morpholine for the synthesis of amino-substituted bent metallocenes, indicating its utility in the creation of complex organometallic structures (Stephanie Knüppel et al., 2000).
Biological and Medicinal Chemistry
Antimalarial Activity : Pacorel et al. (2010) explored derivatives of artemisinin with morpholine and N-methylpiperazine Mannich side chains, finding them to be potent against malaria, both in vitro and in vivo (Bénédicte Pacorel et al., 2010).
Antibacterial and Hemolytic Potential : A study by Aziz ur-Rehman et al. (2021) synthesized new morpholine derivatives and evaluated their antibacterial and hemolytic activities, showing promising results (Aziz ur-Rehman et al., 2021).
DNA Interactions and Antifungal Activity : Elmas et al. (2012) investigated the biological activities and DNA interactions of novel phosphazenes, including morpholine derivatives, revealing moderate antifungal activity and DNA cleavage promotion (Gamze Elmas et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFOELXPYXZMLA-USPAICOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@@H]2N1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride |
Synthesis routes and methods
Procedure details
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